Vhl-SF2 is classified as a covalent ligand that targets the Von Hippel-Lindau protein. It was synthesized and characterized in a series of studies aimed at optimizing compounds that can effectively bind to and modify this protein. The compound has been identified as a promising candidate for use in PROTAC (proteolysis-targeting chimera) technology, which harnesses the cell's ubiquitin-proteasome system to degrade specific proteins .
The synthesis of Vhl-SF2 involves multiple steps, beginning with the generation of (S)-hydroxyproline. The process includes:
The molecular formula for Vhl-SF2 is C31H39FN4O7S2, with a molecular weight of 662.79 g/mol . The structure features a sulfonyl fluoride group that covalently binds to Ser110 in the Von Hippel-Lindau protein, while also maintaining critical noncovalent interactions observed in related compounds such as VH032 .
Vhl-SF2 undergoes specific chemical reactions that allow it to engage with target proteins:
The mechanism by which Vhl-SF2 operates involves:
Vhl-SF2 has several scientific applications primarily in drug discovery and development:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: